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Compound of Interest

Compound Name: Ethyl 2-bromopropionate

Cat. No.: B3425472

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
bromopropionate, a key intermediate in various chemical syntheses. The interpretation of its
IH NMR, 3C NMR, FT-IR, and mass spectrometry data is crucial for its identification, purity
assessment, and quality control in research and development settings, including the
pharmaceutical industry. This document presents a detailed analysis of its spectral
characteristics, supported by structured data tables, experimental protocols, and logical
workflow diagrams.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the following
numbering scheme is used for the atoms in ethyl 2-bromopropionate.
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Caption: Molecular structure of ethyl 2-bromopropionate with atom numbering.

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the spectroscopic data for ethyl 2-
bromopropionate.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is a powerful tool for elucidating
the structure of organic molecules by providing information about the chemical environment of
hydrogen atoms.

Table 1: *H NMR Data for Ethyl 2-Bromopropionate in CDCIs
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. . Coupling

Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment

(3, ppm)

Hz)

4.36 Quartet (q) 7.00 1H H-2
Quartet of

4.24 7.00, 2.69 2H H-4
doublets (qd)

1.83 Doublet (d) 7.08 3H H-3

1.31 Triplet (1) 7.20 3H H-5

Data sourced from various chemical databases and literature.[1]

3C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information about
the carbon skeleton of a molecule.

Table 2: 13C NMR Data for Ethyl 2-Bromopropionate

Chemical Shift (6, ppm) Assighment
169.5 C-1 (C=0)
62.5 C-4 (-O-CHz-)
40.5 C-2 (-CHBr-)
21.5 C-3 (-CHs)
14.0 C-5 (-CHs)

Data compiled from spectral databases.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a
molecule based on the absorption of infrared radiation.
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Table 3: FT-IR Data for Ethyl 2-Bromopropionate

Wavenumber (cm~?) Intensity Assignment

2985 Medium C-H stretch (alkane)
1735 Strong C=0 stretch (ester)
1270 Strong C-O stretch (ester)
1170 Strong C-0 stretch (ester)
670 Medium C-Br stretch

Characteristic absorption bands from spectral databases.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule, aiding in its identification.

Table 4. Mass Spectrometry Data for Ethyl 2-Bromopropionate

m/z Relative Intensity (%) Proposed Fragment
182 Low [M+2]* (with 81Br)

180 Low [M]* (with 7°Br)

135 Moderate [M - OCH2CH3s]*
109/107 High [CH3CHBI]*

57 Moderate [CaHo]*

29 High [CH3CH2]*

Fragmentation data obtained from mass spectral databases.[2] The molecular ion peak is

observed as a pair of peaks at m/z 180 and 182 due to the presence of the two isotopes of

bromine (7°Br and 8Br) in approximately a 1:1 ratio.[2]
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for liquid samples like ethyl 2-bromopropionate.

NMR Spectroscopy (*H and *3C)

Sample Preparation: A solution of ethyl 2-bromopropionate is prepared by dissolving
approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,
CDCIls) in a clean, dry NMR tube.[3] Tetramethylsilane (TMS) is often added as an internal
standard for chemical shift referencing.[3]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data
acquisition.[4]

Data Acquisition:

[e]

The spectrometer is locked onto the deuterium signal of the solvent.

o

The magnetic field is shimmed to achieve optimal homogeneity.

[¢]

For *H NMR, a standard single-pulse experiment is typically performed.

[e]

For 13C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum.

[e]

Key parameters such as the number of scans, relaxation delay, and spectral width are
optimized to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation: For a liquid sample like ethyl 2-bromopropionate, a drop of the neat
liquid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Alternatively, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[5]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
Data Acquisition:

o Abackground spectrum of the empty ATR crystal or clean salt plates is collected.
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o The sample is then placed in the beam path, and the sample spectrum is recorded.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
injection or, more commonly, through a gas chromatograph (GC-MS) for separation from any
impurities.

« lonization: Electron Impact (El) is a common ionization technique for this type of molecule,
where high-energy electrons bombard the sample, causing ionization and fragmentation.[6]

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.

Workflow for Spectroscopic Data Interpretation

The systematic interpretation of spectroscopic data is crucial for the unambiguous identification
of a chemical compound. The following diagram illustrates a logical workflow for this process.
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Caption: Workflow for spectroscopic data interpretation and structure elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of ethyl
2-bromopropionate. For more specific applications, it is recommended to consult detailed
analytical methodologies and spectral libraries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Interpretation for Ethyl 2-
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interpretation-for-ethyl-2-bromopropionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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